BenchChemオンラインストアへようこそ!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide

NADPH oxidase inhibition Structure-activity relationship Isoxazole pharmacophore

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (CAS 952970-42-2) is a synthetic small molecule (MW 388.42, C23H20N2O4) that combines a 3,4-dimethoxyphenyl-substituted isoxazole ring with a 2-naphthamide moiety via a methylene linker. It is commercially supplied as a research-grade NADPH oxidase (NOX) inhibitor tool compound, primarily by specialty chemical vendors.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 952970-42-2
Cat. No. B2555314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide
CAS952970-42-2
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4C=C3)OC
InChIInChI=1S/C23H20N2O4/c1-27-20-10-9-17(12-22(20)28-2)21-13-19(25-29-21)14-24-23(26)18-8-7-15-5-3-4-6-16(15)11-18/h3-13H,14H2,1-2H3,(H,24,26)
InChIKeyPOAUIEOEWCGUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (CAS 952970-42-2): Structural and Pharmacological Baseline


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (CAS 952970-42-2) is a synthetic small molecule (MW 388.42, C23H20N2O4) that combines a 3,4-dimethoxyphenyl-substituted isoxazole ring with a 2-naphthamide moiety via a methylene linker. It is commercially supplied as a research-grade NADPH oxidase (NOX) inhibitor tool compound, primarily by specialty chemical vendors . The compound's structural framework places it at the intersection of isoxazole-based heterocyclic chemistry and naphthalene-derived pharmacophores, a combination explored in multiple patent families targeting NOX enzymes, inflammatory diseases, and oncology applications .

Why Generic Substitution Fails for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide in NOX-Targeted Research


Within the broader isoxazole-naphthamide chemotype, minute structural variations produce divergent target engagement profiles. The compound's specific substitution pattern—3,4-dimethoxy on the terminal phenyl ring paired with a 2-naphthamide (rather than 1-naphthamide) linkage—has been explicitly differentiated in patent literature: the 3,4-dimethoxy arrangement pushes the isoxazole ring toward a secondary binding pocket distinct from that occupied by mono-methoxy or unsubstituted analogs [1]. Generic substitution with closely related compounds such as N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide (the 1-naphthamide regioisomer) or N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-naphthamide (heteroaryl replacement) cannot be assumed to preserve target affinity or selectivity without explicit head-to-head validation .

Quantitative Differentiation Evidence for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide Against Structural Analogs


Regioisomeric Naphthamide Linkage: 2-Naphthamide vs. 1-Naphthamide Structural Differentiation

The compound employs a 2-naphthamide linkage, whereas the closest commercially available regioisomer, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide, uses a 1-naphthamide connection. In published SAR studies on isoxazole-carboxamide series, the position of the amide attachment on the naphthalene ring system directly modulates the dihedral angle between the isoxazole and naphthalene planes, which in turn affects the depth of penetration into hydrophobic enzyme pockets [1]. This geometric distinction is non-trivial for target binding and cannot be accommodated by simple molar equivalence. The 2-naphthamide regioisomer presents a distinct spatial orientation of the terminal aromatic system relative to the isoxazole core compared to the 1-naphthamide variant .

NADPH oxidase inhibition Structure-activity relationship Isoxazole pharmacophore

3,4-Dimethoxyphenyl Substitution Pattern: Differentiated Target Engagement vs. Alternative Phenyl Substituents

The 3,4-dimethoxy substitution on the terminal phenyl ring of the isoxazole has been specifically identified in isoxazole-carboxamide SAR studies as a key determinant pushing the 5-methyl-isoxazole ring toward a secondary binding pocket, creating interactions distinct from those achieved by 4-methoxy, 3-methoxy, or unsubstituted phenyl analogs [1]. In a related isoxazole-carboxamide series evaluated against COX-1 and COX-2, the most potent compound (A13, bearing a 3,4-dimethoxy-substituted phenyl ring) achieved IC50 values of 64 nM (COX-1) and 13 nM (COX-2), while compounds lacking this substitution pattern showed markedly reduced potency [1]. Although this specific compound (CAS 952970-42-2) was not the identical molecule tested in that study, the 3,4-dimethoxyphenyl-isoxazole substructure is a conserved pharmacophoric element, and class-level SAR indicates that replacement of the 3,4-dimethoxy motif with alternative substituents (e.g., 4-methoxy alone, thiophene, or furan) would be expected to alter the binding interaction profile [1].

Isoxazole SAR COX-2 binding Methoxy pharmacophore

NADPH Oxidase Inhibitor Classification: Differentiated Application from Apocynin and Other NOX Tool Compounds

Vendor technical documentation classifies this compound as an inhibitor of NADPH oxidase, the enzyme complex responsible for regulated reactive oxygen species (ROS) production . The compound is cataloged alongside but structurally distinct from apocynin (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2), the most widely used NOX inhibitor tool compound [1]. Apocynin is a prodrug requiring myeloperoxidase-mediated activation and acts primarily on the phagocyte oxidase (NOX2), whereas the isoxazole-naphthamide scaffold of CAS 952970-42-2 represents a fundamentally different chemotype with potential for divergent NOX isoform selectivity and direct (non-prodrug) mechanism of action [1]. The naphthalene-containing structure provides enhanced lipophilicity (predicted logP substantially higher than apocynin's logP of approximately 1.0) that may translate to distinct tissue distribution and membrane partitioning behavior [1].

NADPH oxidase Reactive oxygen species Inflammatory disease models

Optimal Research and Industrial Application Scenarios for N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide


SAR Probe for 2-Naphthamide Regioisomer Exploration in Isoxazole-Based Inhibitor Programs

Research teams conducting structure-activity relationship studies on isoxazole-carboxamide inhibitor series require the 2-naphthamide regioisomer as a distinct topological tool to probe the geometric requirements of the hydrophobic binding pocket. The compound serves as the matched pair to the 1-naphthamide variant, enabling systematic exploration of naphthalene attachment position on target affinity and selectivity . Procurement of the precise 2-naphthamide regioisomer (CAS 952970-42-2) is essential because the 1-naphthamide analog presents a different spatial orientation of the terminal aromatic system, and results from one regioisomer cannot be extrapolated to the other without experimental validation.

Non-Prodrug NADPH Oxidase Inhibitor for ROS-Mediated Disease Models

In in vitro and in vivo models of inflammatory diseases where reactive oxygen species (ROS) production by NADPH oxidases is implicated, this compound provides a direct-acting (non-prodrug) inhibitor option structurally differentiated from apocynin, which requires myeloperoxidase-mediated activation [1]. This is particularly relevant in experimental systems where myeloperoxidase activity is absent, variable, or itself an experimental variable, as the compound's activity would not be confounded by the requirement for bioactivation [1]. The enhanced lipophilicity conferred by the naphthalene moiety may also provide distinct tissue distribution characteristics for in vivo studies.

Building Block for Advanced Heterocyclic Synthesis Incorporating the 3,4-Dimethoxyphenyl-Isoxazole Motif

The compound serves as a versatile synthetic intermediate for medicinal chemistry programs, as the isoxazole and naphthamide moieties each contain functional handles amenable to further derivatization . The 3,4-dimethoxyphenyl-isoxazole substructure, identified as a potency-driving pharmacophore in COX and NOX inhibitor series, can be elaborated through the methylene-linked amide to generate focused libraries exploring diverse carboxylic acid coupling partners while retaining the conserved pharmacophoric element.

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.